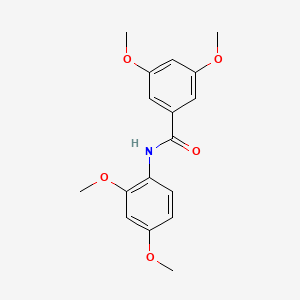
N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups on the phenyl ring and three methoxy groups on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide typically involves the reaction of 2,4-dimethoxyaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Material Science: It is used in the synthesis of organic nonlinear optical materials due to its unique electronic properties.
Biological Studies: It is studied for its interactions with bacterial RNA polymerase, making it a potential lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the transcription process, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and are structurally similar due to the presence of the 2,4-dimethoxyphenyl group.
2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide: This compound is used in nonlinear optical applications and shares the 2,4-dimethoxyphenyl moiety.
Uniqueness
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO5/c1-20-12-5-6-15(16(10-12)23-4)18-17(19)11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H,18,19) |
InChI Key |
MEYNLPQFSDKAAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


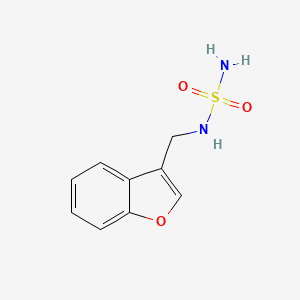
![(11S,14S,17R,20S,23R)-20-Benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850645.png)
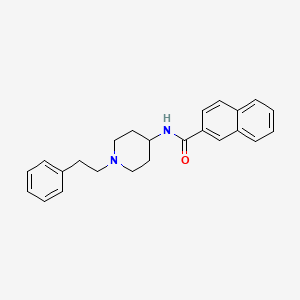
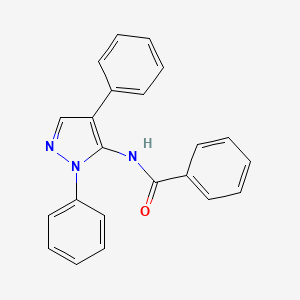
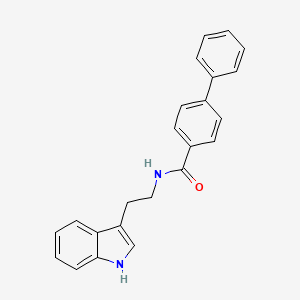
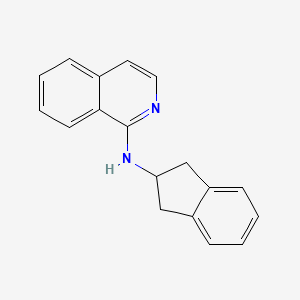
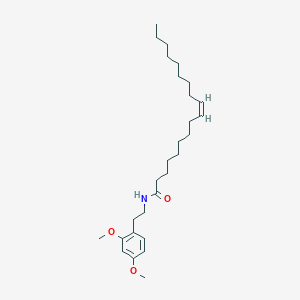
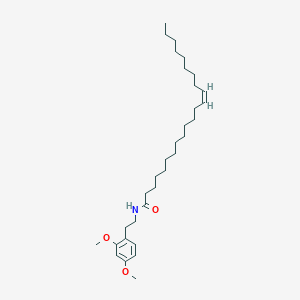
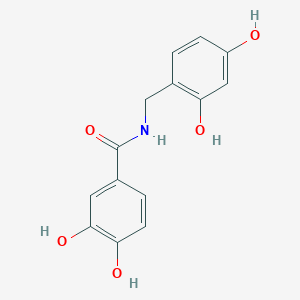
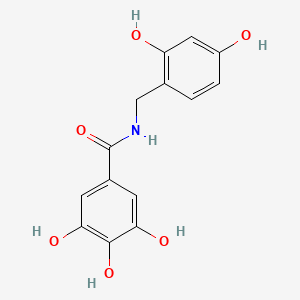


![(1S,9R,13R)-1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10850749.png)

